molecular formula C13H17ClN2OS B4019400 N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Cat. No. B4019400
M. Wt: 284.81 g/mol
InChI Key: XQDFJJLQTFQVOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, cyclization, and amination. For instance, a compound with a similar structure was synthesized by condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined, showing distinct crystal systems and orthorhombic crystal systems in some cases. For example, the crystal structure of a related compound was orthorhombic (Rao et al., 2022).

Scientific Research Applications

Synthesis and Structural Studies

  • Improved Synthesis for Antisenility Agents : An advanced synthesis method for potential antisenility agents, including a compound structurally related to N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide, demonstrates an efficient synthesis process yielding compounds with potential therapeutic applications (Samano, Styles, & Chan, 2000).
  • Crystal Structure Analysis : Detailed analysis of the crystal structure of morpholine fungicides, providing insights into the molecular interactions and stability crucial for the development of new fungicides and related compounds (Kang, Kim, Kwon, & Kim, 2015).

Chemical and Biological Activity

  • Antifungal Properties : Investigation into N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar to N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide, reveals antifungal activity against major plant pathogens, showcasing the potential for agricultural applications (Weiqun, Wen, Liqun, & Xianchen, 2005).
  • Anticonvulsant Activity : Novel enaminones derived from cyclic beta-dicarbonyl precursors, including morpholine analogs, exhibit potent anticonvulsant activity with minimal neurotoxicity, suggesting therapeutic potential in epilepsy treatment (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).

Environmental Applications

  • Pesticide Removal from Wastewater : A study on the use of a low-cost biosorbent for the efficient removal of pesticides, including morpholine fungicides, from wastewaters, highlights the potential for sustainable water treatment solutions (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : Research on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors demonstrates their effectiveness in protecting mild steel in acidic environments, offering insights into corrosion prevention methods (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS/c1-9-7-16(8-10(2)17-9)13(18)15-12-5-3-4-11(14)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDFJJLQTFQVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
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N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
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N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
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N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
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N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Reactant of Route 6
N-(3-chlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

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